REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([CH:8]([OH:10])[CH3:9])[CH:7]=1>O1CCOCC1.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1 |f:2.3.4|
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Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C1)C(C)O)F
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Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
203 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
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5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite (i.e., diatomaceous earth)
|
Type
|
WASH
|
Details
|
the solid was washed with ether (1 L)
|
Type
|
CUSTOM
|
Details
|
The combined filtrate was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)C(C)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.441 mol | |
AMOUNT: MASS | 95.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |